4-Hydroxycrotonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

GHB Receptor Research:

- High-Affinity Binding: T-HCA binds to the GHB receptor with a significantly higher affinity (4-fold) compared to GHB itself . This property makes it a valuable tool for researchers to study the GHB receptor's structure, function, and ligand interactions.

- Selective Agonist: Unlike GHB, which interacts with both high- and low-affinity GHB binding sites, T-HCA selectively binds to the high-affinity site and acts as an agonist, mimicking the effects of natural GHB to a certain extent . This selectivity allows researchers to investigate specific functions associated with the high-affinity GHB receptor.

Potential Endogenous Ligand:

- Natural Occurrence: Studies have detected T-HCA in the rat central nervous system . This suggests that T-HCA might be an endogenous ligand, meaning it's naturally produced by the body and interacts with the GHB receptor.

- Human Relevance: While direct evidence is lacking, based on its presence in rats and its metabolic relationship to GHB, T-HCA is likely also present in humans . Further research is needed to confirm this and explore its potential physiological functions.

Research Tool in GHB Metabolism:

- Metabolite of GHB: T-HCA is an active metabolite of GHB, meaning it's formed through the breakdown of GHB in the body . Understanding the metabolism of GHB is crucial for various applications, including drug development, toxicology studies, and forensic analysis.

- Insights into GHB Action: By studying the binding and action of T-HCA, researchers can gain insights into the mechanisms by which GHB exerts its effects in the body. This knowledge can be valuable for developing safer and more targeted GHB-related therapies.

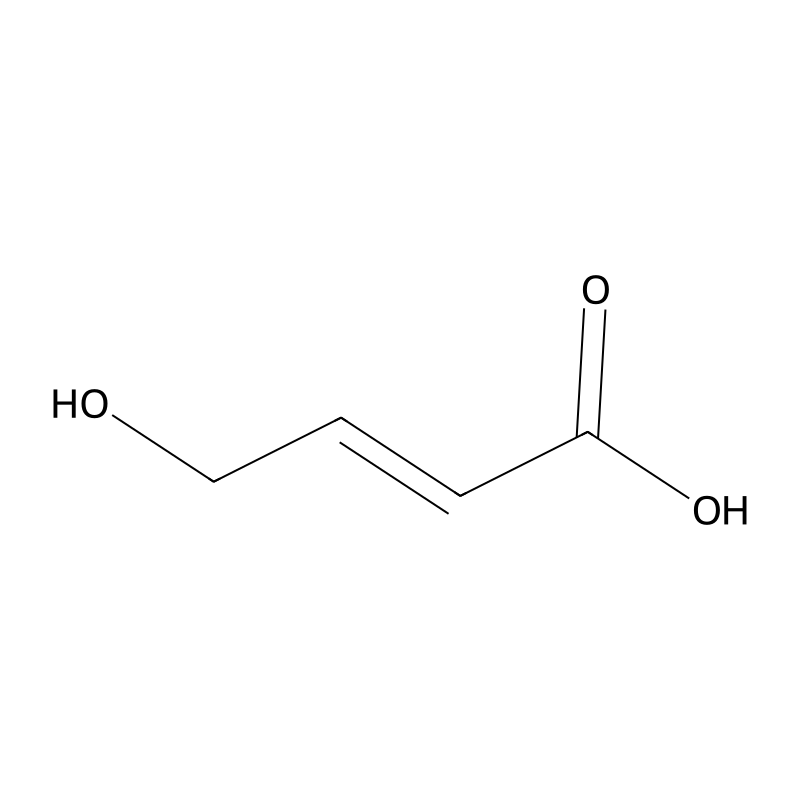

4-Hydroxycrotonic acid, also known as trans-4-hydroxycrotonic acid, is an organic compound classified as a hydroxy fatty acid. It features a hydroxyl group (-OH) attached to the fourth carbon of the crotonic acid backbone. This compound is of interest in biochemical research, particularly for its interactions with specific receptors in the central nervous system, notably the gamma-hydroxybutyric acid receptor.

4-HCA acts as an agonist at the GHB receptor, mimicking the effects of GHB but with a stronger binding affinity []. This allows researchers to study the receptor's function more effectively compared to using GHB itself. Unlike GHB, 4-HCA does not interact with the GABAB receptor [].

The exact mechanism by which 4-HCA activates the GHB receptor is not fully understood. It is believed to involve conformational changes in the receptor protein that trigger downstream signaling pathways [].

- Limited Information: Currently, there is limited publicly available information on the specific safety hazards associated with 4-HCA. As a research compound, it should be handled with appropriate precautions for unknown chemicals.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of α,β-unsaturated carbonyl compounds.

- Reduction: The compound can be reduced to yield alcohol derivatives.

- Substitution Reactions: The double bond in the crotonic acid structure allows for electrophilic addition reactions, which can modify the compound's reactivity and properties .

4-Hydroxycrotonic acid exhibits significant biological activity, particularly in neurological research. It acts as a high-affinity ligand for gamma-hydroxybutyric acid receptors, which are implicated in various physiological processes including sedation and muscle relaxation. Its unique interaction profile makes it a valuable tool in studying receptor dynamics and potential therapeutic applications .

The synthesis of 4-hydroxycrotonic acid can be achieved through several methods:

- Direct Hydroxylation: Starting from crotonic acid, hydroxylation can be performed using various reagents such as peracids or through enzymatic methods.

- Multi-step Synthesis: Some synthetic routes involve multiple steps including protection-deprotection strategies and functional group interconversions to achieve the desired hydroxylation at the fourth position .

- One-pot Reactions: Recent advancements have led to one-pot synthesis methods that streamline the process, reducing time and resource use while maintaining yield quality .

4-Hydroxycrotonic acid has several applications:

- Research Tool: It is primarily used in pharmacological studies to investigate the function of gamma-hydroxybutyric acid receptors.

- Potential Therapeutics: Due to its receptor affinity, it is being explored for potential therapeutic uses in conditions like sleep disorders and muscle spasms.

- Biochemical Studies: The compound is also utilized in metabolic studies related to lipid peroxidation and fatty acid metabolism .

Studies on 4-hydroxycrotonic acid have revealed its interactions with various biological systems. Notably, its binding affinity to gamma-hydroxybutyric acid receptors suggests potential implications in modulating neurological responses. Research indicates that structural modifications can enhance its binding properties, making it a subject of interest for developing novel pharmacological agents .

Several compounds share structural or functional similarities with 4-hydroxycrotonic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Hydroxybutanoic acid | Hydroxyl group | Shorter carbon chain; involved in neurotransmission |

| Gamma-hydroxybutyric acid | Hydroxyl group | Known for sedative effects; widely studied |

| 3-Hydroxybutyric acid | Hydroxyl group | Plays a role in energy metabolism |

| 2-Hydroxyisobutyric acid | Hydroxyl group | Involved in metabolic pathways |

4-Hydroxycrotonic acid stands out due to its specific receptor interactions and potential therapeutic applications that differ from those of similar compounds. Its unique positioning within metabolic pathways further enhances its relevance in biochemical research .

Molecular Characteristics

T-HCA (C₄H₆O₃) is a four-carbon hydroxy fatty acid with a molecular weight of 102.09 g/mol. Its structure features a trans-configuration across the double bond, critical for its biological activity. The compound’s IUPAC name, (E)-4-hydroxybut-2-enoic acid, reflects this geometry.

Table 1: Key Chemical Properties of T-HCA

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆O₃ | |

| Molar Mass | 102.09 g/mol | |

| SMILES Notation | OC/C=C/C(O)=O | |

| Solubility | <10.21 mg/mL in DMSO | |

| CAS Number | 24587-49-3 |

Synthesis and Stability

T-HCA is synthesized via alkaline hydrolysis of ethyl (E)-4-bromobut-2-enoate, yielding a 53% efficiency under optimized conditions. The reaction involves potassium hydroxide (KOH) in aqueous media at 100°C, followed by acidification and extraction. Stability studies indicate that T-HCA degrades under prolonged heat, necessitating storage at 4°C in desiccated conditions.